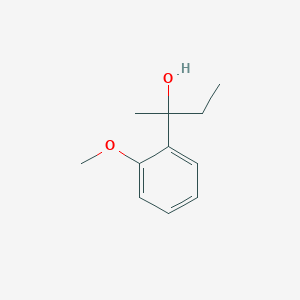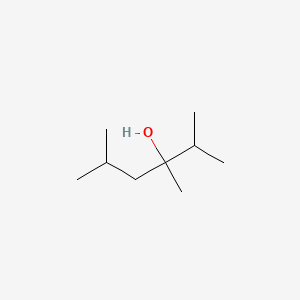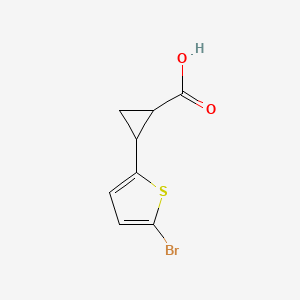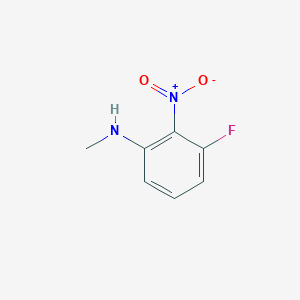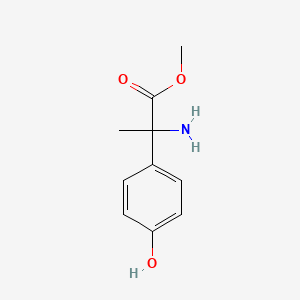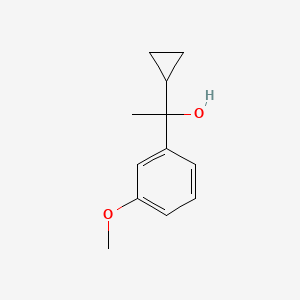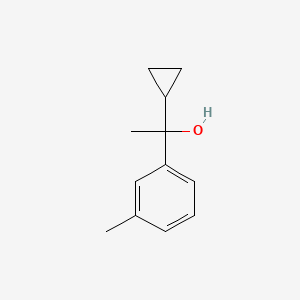
3-(2-Methylphenyl)-3-pentanol
Vue d'ensemble
Description
3-(2-Methylphenyl)-3-pentanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylphenyl)-3-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylphenyl)-3-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biofuel Production : Pentanol isomers, including 3-(2-Methylphenyl)-3-pentanol, have potential applications as biofuels. Microbial strains have been developed through metabolic engineering for the production of these isomers, indicating significant promise for future biofuel applications (Cann & Liao, 2009).
Plant Immunity : 3-Pentanol has been shown to prime plant immunity against bacterial pathogens, such as Pseudomonas syringae, in Arabidopsis, indicating its potential as a natural pesticide or plant protectant (Song, Choi, & Ryu, 2015).
Fragrance Industry : 3-(2-Methylphenyl)-3-pentanol and its derivatives are used in the fragrance industry, where their safety and toxicological profiles are of significant interest (Scognamiglio, Jones, Letizia, & Api, 2012).
Fuel Research : Studies on the thermal decomposition of pentanol isomers, including 3-(2-Methylphenyl)-3-pentanol, provide valuable data for developing detailed kinetic models for pentanol combustion, relevant in alternative fuel research (Zhao, Ye, Zhang, & Zhang, 2012).
Chemical Synthesis : 3-Pentanol and its isomers are used in chemical syntheses, such as the deoxygenation of carbonyl compounds using alcohol as a reducing agent, demonstrating their versatility in organic synthesis (Bernardo & Fernandes, 2016).
Pharmaceutical Research : Compounds like 3-(2-Methylphenyl)-3-pentanol are involved in the synthesis of specific chiral compounds, which have applications in pharmaceuticals (Kato et al., 2003).
Fuel Additives : Research on the use of pentanol isomers as additives in diesel engines to improve performance and reduce emissions highlights another practical application (Yilmaz, Atmanli, & Trujillo, 2017).
Propriétés
IUPAC Name |
3-(2-methylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13,5-2)11-9-7-6-8-10(11)3/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBRLJUJSWOGJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-3-pentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





